molecular formula C10H11NO5 B2664950 2-(2-Nitrophenoxy)butanoic acid CAS No. 869946-58-7

2-(2-Nitrophenoxy)butanoic acid

Cat. No.: B2664950
CAS No.: 869946-58-7
M. Wt: 225.2
InChI Key: BZJNECLYYSXWTC-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)butanoic acid: is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)butanoic acid typically involves the reaction of 2-nitrophenol with butanoic acid derivatives under specific conditions. One common method includes the esterification of 2-nitrophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)butanoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 2-(2-Aminophenoxy)butanoic acid.

    Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.

    Esterification: Butanoate esters of this compound.

Scientific Research Applications

2-(2-Nitrophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The phenoxy group may also play a role in binding to specific sites on target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)butanoic acid
  • 2-(2-Nitrophenoxy)propanoic acid
  • 2-(2-Nitrophenoxy)acetic acid

Uniqueness

2-(2-Nitrophenoxy)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-nitrophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJNECLYYSXWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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